Ethyl (2-amino-3-benzoylphenyl)acetate

説明

Historical Context and Discovery

The discovery and development of ethyl (2-amino-3-benzoylphenyl)acetate emerged from systematic research into anti-inflammatory compounds during the mid-20th century. Historical patent documentation reveals that this compound was first synthesized and characterized in research conducted by A. H. Robins Company, Incorporated, with foundational work documented in United States Patent 4045576, published in 1977. The compound was initially postulated to be an active metabolite of 7-benzoylindoline, as researchers sought to explain the unexpected anti-inflammatory activity observed in the parent compound. This hypothesis drove extensive metabolism studies using carbon-14 labeled 7-benzoylindoline to trace potential metabolic pathways and identify active metabolites.

The synthetic approach described in the original patent literature involved sophisticated organic chemistry techniques, including ozonolysis reactions performed in acetic acid solution to convert indolyl ester precursors into ethyl 2-acetamido-3-benzoylphenylacetate intermediates, which were subsequently hydrolyzed and cyclized to yield the target compound. Although metabolism studies using radiolabeled compounds did not confirm the initial hypothesis regarding its formation as a metabolite, the compound demonstrated significant biological activity that warranted continued investigation. The development timeline of this compound coincided with broader pharmaceutical industry efforts to develop safer and more effective non-steroidal anti-inflammatory drugs, reflecting the important therapeutic need for improved pain and inflammation management options during this period.

Research conducted in the late 1970s established that this compound, along with its corresponding free acid form and sodium salt, exhibited potent anti-inflammatory activity in standardized pharmacological models. This discovery marked a significant milestone in the development of what would later become known as the amfenac class of anti-inflammatory agents, contributing to our understanding of structure-activity relationships in this important therapeutic area.

Structural Features and Nomenclature

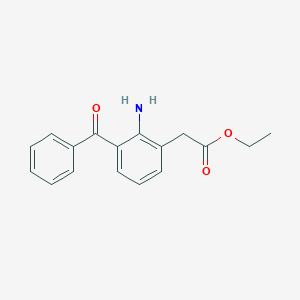

This compound possesses a complex molecular architecture characterized by multiple functional groups that contribute to its biological activity and chemical properties. The compound displays the molecular formula C₁₇H₁₇NO₃ with a molecular weight of 283.32 daltons, reflecting its substantial size and complexity relative to simpler pharmaceutical molecules. The systematic name, ethyl 2-(2-amino-3-benzoylphenyl)acetate, precisely describes the structural organization, indicating an ethyl ester functionality attached to an acetic acid derivative that bears a substituted phenyl ring system.

The structural framework consists of a central benzene ring bearing both an amino group at the 2-position and a benzoyl substituent at the 3-position, with an acetate ethyl ester chain attached at the 1-position of the aromatic system. This arrangement creates a molecule with both electron-donating (amino) and electron-withdrawing (benzoyl) substituents on the same aromatic ring, generating interesting electronic properties that likely contribute to its biological activity. The benzoyl group itself consists of a phenyl ring attached through a carbonyl linkage, adding additional aromatic character and potential sites for molecular interactions.

Alternative nomenclature systems recognize this compound under several synonymous names, including amfenac ethyl ester, 2-amino-3-benzoylbenzeneacetic acid ethyl ester, and benzeneacetic acid, 2-amino-3-benzoyl-, ethyl ester. These naming variations reflect different approaches to describing the same molecular structure, with each emphasizing different aspects of the compound's connectivity and functional group arrangement. The compound's relationship to amfenac, the corresponding carboxylic acid derivative, positions it within a well-established class of anti-inflammatory agents and provides important context for understanding its potential therapeutic applications.

Physical property predictions indicate a melting point that has not been definitively established in available literature, while computational studies suggest specific values for properties such as flash point (211.8 ± 23.7 degrees Celsius), boiling point (470.1 ± 40.0 degrees Celsius at 760 millimeters of mercury), and density (1.2 ± 0.1 grams per cubic centimeter). These predicted values provide useful guidance for handling and storage considerations in research applications.

Relevance in Medicinal Chemistry

This compound occupies a significant position in medicinal chemistry due to its established anti-inflammatory properties and its relationship to clinically relevant therapeutic agents. Research has demonstrated that this compound exhibits potent anti-inflammatory activity in pharmacological models, establishing its credentials as a biologically active molecule worthy of continued investigation. The compound serves as an ethyl ester prodrug form of amfenac, a non-steroidal anti-inflammatory drug that functions through cyclooxygenase inhibition, providing a mechanism for improved drug delivery and bioavailability characteristics.

The medicinal chemistry significance of this compound extends beyond its direct biological activity to encompass its role as a synthetic intermediate and research tool for developing novel anti-inflammatory agents. Structure-activity relationship studies have utilized this compound as a key reference compound for understanding how structural modifications affect anti-inflammatory potency and selectivity. These investigations have contributed to the broader understanding of how amino acid ester derivatives can be optimized for therapeutic applications while maintaining favorable pharmacological profiles.

Current medicinal chemistry research continues to explore the potential of this compound and related compounds for developing improved anti-inflammatory medications with enhanced safety profiles and reduced side effects. The compound's structural features make it an attractive starting point for medicinal chemists seeking to design molecules with selective cyclooxygenase-2 inhibition, potentially reducing gastrointestinal and cardiovascular risks associated with traditional non-steroidal anti-inflammatory drugs. The presence of the amino group provides opportunities for additional hydrogen bonding interactions with target enzymes, while the benzoyl substituent contributes to the overall binding affinity and selectivity profile.

The compound's relevance in contemporary medicinal chemistry is further enhanced by its utility in synthetic methodology development, where researchers have used it as a model substrate for exploring new synthetic transformations and developing more efficient synthetic routes to related therapeutic agents. Patent literature documents various synthetic approaches to this compound class, reflecting ongoing industrial interest in developing practical manufacturing methods for potential pharmaceutical applications. These synthetic studies have contributed valuable knowledge about reactivity patterns and optimal reaction conditions for preparing amino acid ester derivatives with complex aromatic substitution patterns.

Research into the broader amfenac family of compounds, including this compound, has provided important insights into the relationship between molecular structure and anti-inflammatory activity, contributing to the rational design of next-generation therapeutic agents with improved efficacy and safety characteristics. The continued investigation of this compound and its analogs represents an active area of medicinal chemistry research with significant potential for therapeutic advancement.

特性

IUPAC Name |

ethyl 2-(2-amino-3-benzoylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-2-21-15(19)11-13-9-6-10-14(16(13)18)17(20)12-7-4-3-5-8-12/h3-10H,2,11,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGLNUVQVKZRRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90512566 | |

| Record name | Ethyl (2-amino-3-benzoylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61941-57-9 | |

| Record name | Ethyl (2-amino-3-benzoylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Friedel-Crafts Acylation of Protected Aminophenyl Acetate

A foundational approach involves introducing the benzoyl group via Friedel-Crafts acylation on a pre-functionalized aminophenyl acetate intermediate. To mitigate undesired directing effects from the amino group, protection as an acetamide is critical.

Procedure :

-

Protection : 2-Aminophenylacetic acid is acetylated using acetic anhydride in pyridine, yielding 2-acetamidophenylacetic acid.

-

Acylation : The protected intermediate undergoes Friedel-Crafts acylation with benzoyl chloride in the presence of AlCl₃ (1.2 equiv) in dichloromethane at 0–5°C for 6 hours.

-

Deprotection : Hydrolysis with 6M HCl at reflux removes the acetamide group, yielding 2-amino-3-benzoylphenylacetic acid.

-

Esterification : The carboxylic acid is esterified with ethanol via Fischer esterification (H₂SO₄ catalyst, reflux, 12 hours) to produce the target compound.

Key Data :

Direct Condensation with Benzoyl Imidates

An alternative route employs ethyl 2-(benzothiazol-2-yl)acetate as a precursor, leveraging its reactivity with benzoyl-containing imidates. This method, adapted from benzothiazolo-pyridine syntheses, avoids protection steps.

Procedure :

-

Imidate Formation : Benzoyl chloride reacts with ethyl glycinate to form ethyl (benzoylimino)acetate.

-

Condensation : Ethyl 2-aminophenylacetate reacts with the imidate in ethanol-triethylamine (1:1) at room temperature for 4 hours, forming the acetamide bond.

-

Cyclization (Optional) : Under microwave irradiation (100°C, 30 min), the product may cyclize to heterocyclic derivatives, though this step is omitted for the target ester.

Key Data :

Multi-Step Synthesis via Nitro Intermediate Reduction

Nitration and Sequential Functionalization

This route prioritizes regioselectivity by introducing the nitro group before benzoylation, followed by reduction to the amino group.

Procedure :

-

Nitration : 3-Benzoylphenylacetic acid is nitrated with HNO₃-H₂SO₄ at 0°C, yielding 2-nitro-3-benzoylphenylacetic acid.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to amino (90% yield).

-

Esterification : The acid is esterified with ethanol and H₂SO₄ (reflux, 12 hours).

Key Data :

Microwave-Assisted One-Pot Synthesis

Solvent-Free Transamination

Inspired by α-hetero β-enamino ester syntheses, this method uses microwave irradiation to accelerate transamination between ethyl acrylates and benzoyl amines.

Procedure :

-

Transamination : Ethyl 3-dimethylaminoacrylate reacts with 2-amino-3-benzoylaniline under solvent-free microwave conditions (150°C, 20 min).

-

Isomerization : The (E)-s-cis/trans conformer mixture is equilibrated in ethanol at 50°C for 1 hour.

Key Data :

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Conditions | Advantages |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Protection, Acylation, Esterification | 68–92 | AlCl₃, H₂SO₄, reflux | High purity; avoids side reactions |

| Condensation | Imidate formation, Condensation | 76 | Ethanol-TEA, RT | No protection steps |

| Nitro Reduction | Nitration, Hydrogenation, Ester | 85–90 | HNO₃-H₂SO₄, Pd/C | Regioselective nitration |

| Microwave-Assisted | Transamination, Isomerization | 82 | Solvent-free, 150°C, 20 min | Rapid; energy-efficient |

Critical Challenges and Optimization Strategies

Regioselectivity in Acylation

The electron-donating amino group directs electrophilic substitution to the para position, complicating benzoylation at position 3. Using bulky Lewis acids (e.g., FeCl₃) or low temperatures (−10°C) improves meta selectivity.

化学反応の分析

Types of Reactions

Ethyl (2-amino-3-benzoylphenyl)acetate undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The benzoyl group can be reduced to a hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Pharmacological Applications

1. Anti-inflammatory Properties

Ethyl (2-amino-3-benzoylphenyl)acetate exhibits potent anti-inflammatory effects, primarily through its action as a cyclooxygenase (COX) inhibitor. This mechanism reduces the production of prostaglandins, which are mediators of inflammation. The compound has shown efficacy in various models of inflammation, suggesting its potential for developing new anti-inflammatory drugs .

2. Pain Management

The compound is also utilized in pain relief formulations. Its efficacy in alleviating pain associated with conditions such as sprains and other inflammatory disorders has been documented. Clinical studies indicate that it can be administered both topically and systemically to achieve desired therapeutic outcomes .

3. Spectroscopic Analysis and Drug Design

Recent studies have employed advanced spectroscopic techniques, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, alongside computational methods like Density Functional Theory (DFT). These analyses provide insights into the molecular interactions and electronic properties of this compound, aiding in the rational design of new derivatives with enhanced pharmacological profiles.

Case Studies

Case Study 1: Efficacy in Inflammatory Models

A study conducted on animal models demonstrated that this compound significantly reduced inflammation markers compared to control groups. The results indicated that the compound not only alleviated symptoms but also modulated underlying inflammatory pathways.

Case Study 2: Comparative Analysis with Other Anti-inflammatory Agents

In a comparative study, this compound was evaluated against traditional non-steroidal anti-inflammatory drugs (NSAIDs). The findings revealed comparable efficacy with a potentially lower side effect profile, making it a candidate for further clinical development .

作用機序

The mechanism of action of Ethyl (2-amino-3-benzoylphenyl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzoyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

類似化合物との比較

Ethyl 2-Phenylacetoacetate (CAS: 5413-05-8)

- Structure : Ethyl ester of 2-phenylacetoacetic acid, featuring a phenyl group at position 2 and a ketone at position 3 of the acetoacetate backbone. Molecular formula: C₁₂H₁₄O₃ (MW: 206.2 g/mol) .

- Key Differences: Lacks the amino and benzoyl substituents present in the target compound. Simpler structure with a single phenyl group and an acetylated β-ketoester.

- Applications : Used as a precursor in the synthesis of phenylacetone, a critical intermediate in amphetamine production .

- Physical State : Supplied as a neat oil, stable for ≥2 years at -20°C .

Methyl 2-Phenylacetoacetate (CAS: 16648-44-5)

- Structure : Methyl ester analog of ethyl 2-phenylacetoacetate. Molecular formula: C₁₁H₁₂O₃ (MW: 192.2 g/mol) .

- Key Differences: Methyl ester group instead of ethyl, reducing molecular weight and altering solubility. Lacks amino and benzoyl substituents.

- Applications : Similar role as a forensic reference standard in amphetamine synthesis pathways .

- Physical State : Crystalline solid, stable for ≥5 years at -20°C .

Ethyl Benzyl Acetoacetate (Synonyms: Ethyl 2-benzyl-3-oxobutanoate)

- Structure : Features a benzyl (C₆H₅CH₂-) group instead of a phenyl ring. Molecular formula: C₁₃H₁₆O₃ (MW: 220.26 g/mol) .

- Key Differences: Benzyl substituent introduces a methylene bridge between the aromatic ring and the acetoacetate backbone. No amino or benzoyl functional groups.

- Applications : Primarily used in organic synthesis for β-ketoester reactions.

Ethyl 2-(3-(Benzyloxy)phenyl)acetate (CAS: 130604-43-2)

- Structure : Contains a benzyloxy (-OCH₂C₆H₅) group on the phenyl ring. Molecular formula: C₁₇H₁₈O₃ (MW: 270.32 g/mol) .

- Key Differences: Benzyloxy group provides ether functionality, contrasting with the amino and benzoyl groups in the target compound.

- Applications: Potential intermediate in fragrance or polymer synthesis.

Structural and Functional Analysis

Substituent Effects on Reactivity

- Amino Group: Unique to the target compound, the -NH₂ group enhances nucleophilicity, enabling participation in condensation or diazotization reactions .

- Benzoyl Group : Introduces a ketone, facilitating electrophilic aromatic substitution or serving as a directing group in synthesis.

- Ester Variations : Ethyl vs. methyl esters influence volatility and solubility; ethyl esters (e.g., target compound) generally have higher lipid solubility than methyl analogs .

Comparative Data Table

生物活性

Ethyl (2-amino-3-benzoylphenyl)acetate is a compound of significant pharmacological interest, particularly noted for its anti-inflammatory properties . This article delves into the biological activity of this compound, exploring its mechanisms, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

This compound is structurally related to various benzoylphenyl derivatives. Its molecular formula is CHNO, and it can be synthesized through several chemical pathways that involve the acylation of amino compounds with benzoyl groups. The compound's structure allows it to interact with biological targets effectively, contributing to its pharmacological effects.

The anti-inflammatory activity of this compound is believed to stem from its ability to modulate inflammatory pathways. Research indicates that it may interact with key enzymes or receptors involved in the inflammatory process. Although the precise mechanism remains under investigation, studies suggest that the compound influences the production of pro-inflammatory mediators such as prostaglandins.

Pharmacological Applications

This compound has shown potential in treating various inflammatory conditions. Its applications include:

- Topical formulations for localized treatment of inflammation.

- Systemic administration for broader therapeutic effects against inflammatory diseases.

In Vitro Studies

Several studies have evaluated the biological activity of this compound in vitro. For instance, it has been demonstrated to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. Table 1 summarizes key findings from these studies:

In Vivo Studies

In vivo experiments have further confirmed the efficacy of this compound. For example, studies involving animal models have shown significant reductions in inflammation markers when treated with this compound. Notably, its effectiveness was comparable to established anti-inflammatory drugs.

Case Studies

- Topical Application in Dermatitis : A clinical trial investigated the use of this compound in patients suffering from dermatitis. Results indicated a marked improvement in symptoms within two weeks of treatment, supporting its use in dermatological formulations.

- Chronic Inflammatory Conditions : Another study focused on patients with rheumatoid arthritis who were administered this compound as part of their treatment regimen. The results showed a significant decrease in joint inflammation and pain levels compared to a placebo group.

Spectroscopic and Computational Studies

Advanced spectroscopic techniques, including FT-IR and FT-Raman spectroscopy, have been employed to analyze the molecular properties of this compound. Computational methods such as Density Functional Theory (DFT) have provided insights into its electronic structure and potential interactions with biological targets. These analyses are crucial for rational drug design and optimizing therapeutic efficacy.

Q & A

Q. Which analytical techniques are suitable for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while gas chromatography-mass spectrometry (GC-MS) identifies purity and detects volatile impurities . Polarimetry or high-performance liquid chromatography (HPLC) may resolve enantiomeric mixtures if present. Differential scanning calorimetry (DSC) can assess thermal stability .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store as a neat oil at -20°C in airtight, light-resistant containers. Stability studies indicate a shelf life of ≥2 years under these conditions. Degradation risks include hydrolysis (accelerated by moisture) and oxidation; periodic GC-MS analysis is advised to verify integrity .

Q. What solvent systems are optimal for extracting this compound from biological matrices?

- Methodological Answer : Ethyl acetate is effective for liquid-liquid extraction due to its moderate polarity, which balances solubility of aromatic esters and minimizes co-extraction of polar interferents. For plant or microbial extracts, a 1:1 ethyl acetate-methanol mixture enhances yield .

Advanced Research Questions

Q. How can conflicting solubility data for this compound be resolved experimentally?

- Methodological Answer : Discrepancies in polarity/solubility (e.g., polar vs. nonpolar classification) arise from substituent effects (amino and benzoyl groups). Conduct Hansen solubility parameter (HSP) testing or partition coefficient (logP) measurements via shake-flask methods. Compare experimental UV-Vis spectra in solvents like water, DMSO, and hexane to validate computational predictions .

Q. What strategies optimize GC-MS parameters for quantifying trace impurities in this compound?

- Methodological Answer : Use a mid-polar capillary column (e.g., DB-35MS) with a temperature gradient (50°C to 280°C at 10°C/min). Electron ionization (EI) at 70 eV enhances fragmentation reproducibility. Spike samples with deuterated internal standards (e.g., ethyl acetate-d₃) to correct matrix effects .

Q. How do computational models (e.g., QSAR) predict the metabolic pathways of this compound?

- Methodological Answer : Molecular docking simulations with cytochrome P450 enzymes (CYP3A4, CYP2D6) predict hydroxylation or deamination as primary metabolic routes. Validate via in vitro hepatocyte assays and LC-MS/MS metabolite profiling. Compare results with GA-predicted values to refine models .

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

- Methodological Answer : Implement design of experiments (DoE) to optimize reaction variables (temperature, catalyst loading, solvent ratio). Use in-line Fourier-transform infrared (FTIR) spectroscopy for real-time monitoring. Statistical process control (SPC) charts identify outliers in purity across batches .

Q. How does the compound’s anti-inflammatory activity correlate with structural analogs in vitro?

- Methodological Answer : Screen analogs (e.g., benzimidazole derivatives) in COX-2 inhibition assays. Structure-activity relationship (SAR) analysis identifies critical functional groups (e.g., amino position, ester flexibility). Cross-validate with molecular dynamics simulations of ligand-enzyme binding .

Q. What safety protocols are essential for handling this compound in toxicity studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。